

Synthesis of Novel 2-Pentylthiophene Derivatives as Potent Anticancer Agents

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Compound of Interest

Compound Name: 2-Pentylthiophene

Cat. No.: B1218760

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.^[1] The thiophene scaffold is considered a privileged structure, appearing in numerous FDA-approved drugs.^[1] This document outlines the synthesis of novel **2-pentylthiophene** derivatives, their characterization, and their evaluation as potential anticancer agents, specifically focusing on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.^{[2][3]}

Data Presentation

The following tables summarize the quantitative data for the synthesized novel 2-pentyl-5-arylthiophene derivatives.

Table 1: Synthesis Yields and Physicochemical Properties

Compound ID	Aryl Substituent	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)
PT-1	Phenyl	C ₁₅ H ₁₆ S	228.35	85	112-114
PT-2	4-Chlorophenyl	C ₁₅ H ₁₅ ClS	262.79	82	128-130
PT-3	4-Methoxyphenyl	C ₁₆ H ₁₈ OS	258.38	88	118-120
PT-4	Pyridin-3-yl	C ₁₄ H ₁₅ NS	229.34	78	135-137

Table 2: Spectroscopic Data for Compound PT-2

Technique	Data
¹ H NMR	δ 7.35 (d, J=8.4 Hz, 2H), 7.28 (d, J=8.4 Hz, 2H), 7.10 (d, J=3.6 Hz, 1H), 6.85 (d, J=3.6 Hz, 1H), 2.80 (t, J=7.5 Hz, 2H), 1.70-1.60 (m, 2H), 1.40-1.30 (m, 4H), 0.90 (t, J=7.0 Hz, 3H)
¹³ C NMR	δ 142.5, 138.2, 132.8, 129.0, 126.5, 125.8, 124.2, 123.5, 31.5, 30.8, 30.2, 22.5, 14.1
FT-IR	3080 (Ar C-H), 2955, 2870 (Alkyl C-H), 1590 (C=C), 1090 (C-Cl), 810 (C-S) cm ⁻¹
MS (ESI)	m/z 263.0 (M+H) ⁺

Table 3: In Vitro Anticancer Activity (IC₅₀ Values in μM)

Compound ID	HUVEC (Endothelial)	MCF-7 (Breast Cancer)	A549 (Lung Cancer)	HepG2 (Liver Cancer)
PT-1	15.2	25.8	32.1	28.4
PT-2	2.5	5.1	7.8	6.2
PT-3	8.9	12.4	15.6	14.1
PT-4	18.7	30.5	35.2	33.8
Sorafenib	1.8	4.5	6.3	5.5

Experimental Protocols

Synthesis of 2-Pentyl-5-arylthiophene Derivatives via Suzuki Coupling

This protocol describes the synthesis of 2-pentyl-5-(4-chlorophenyl)thiophene (PT-2) as a representative example.

Materials:

- 2-Bromo-5-pentylthiophene
- 4-Chlorophenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a flame-dried round-bottom flask, add 2-bromo-5-pentylthiophene (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.0 eq).
- Seal the flask with a septum and purge with argon for 15 minutes.
- Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
- Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and add water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Characterization

The synthesized compounds are characterized by standard spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer using CDCl_3 as the solvent.
- Fourier-Transform Infrared Spectroscopy (FT-IR): Spectra are recorded on an FT-IR spectrometer using KBr pellets.
- Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

In Vitro Anticancer Activity Evaluation (MTT Assay)

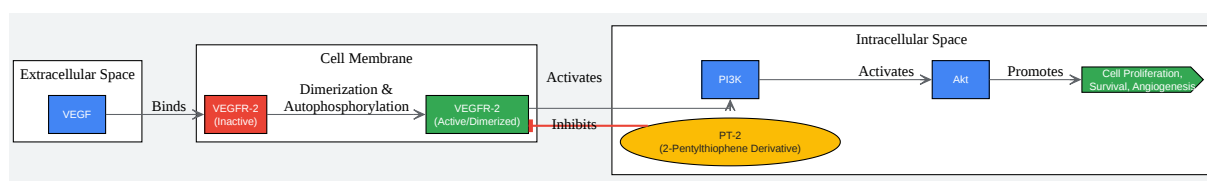
The cytotoxicity of the synthesized compounds is evaluated against human cancer cell lines (MCF-7, A549, HepG2) and human umbilical vein endothelial cells (HUVEC) using the MTT assay.[2]

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds (0.1 to 100 μ M) and incubate for 48 hours.
- Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
- Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the concentration that inhibits 50% of cell growth (IC_{50}) from the dose-response curves.

Mandatory Visualization

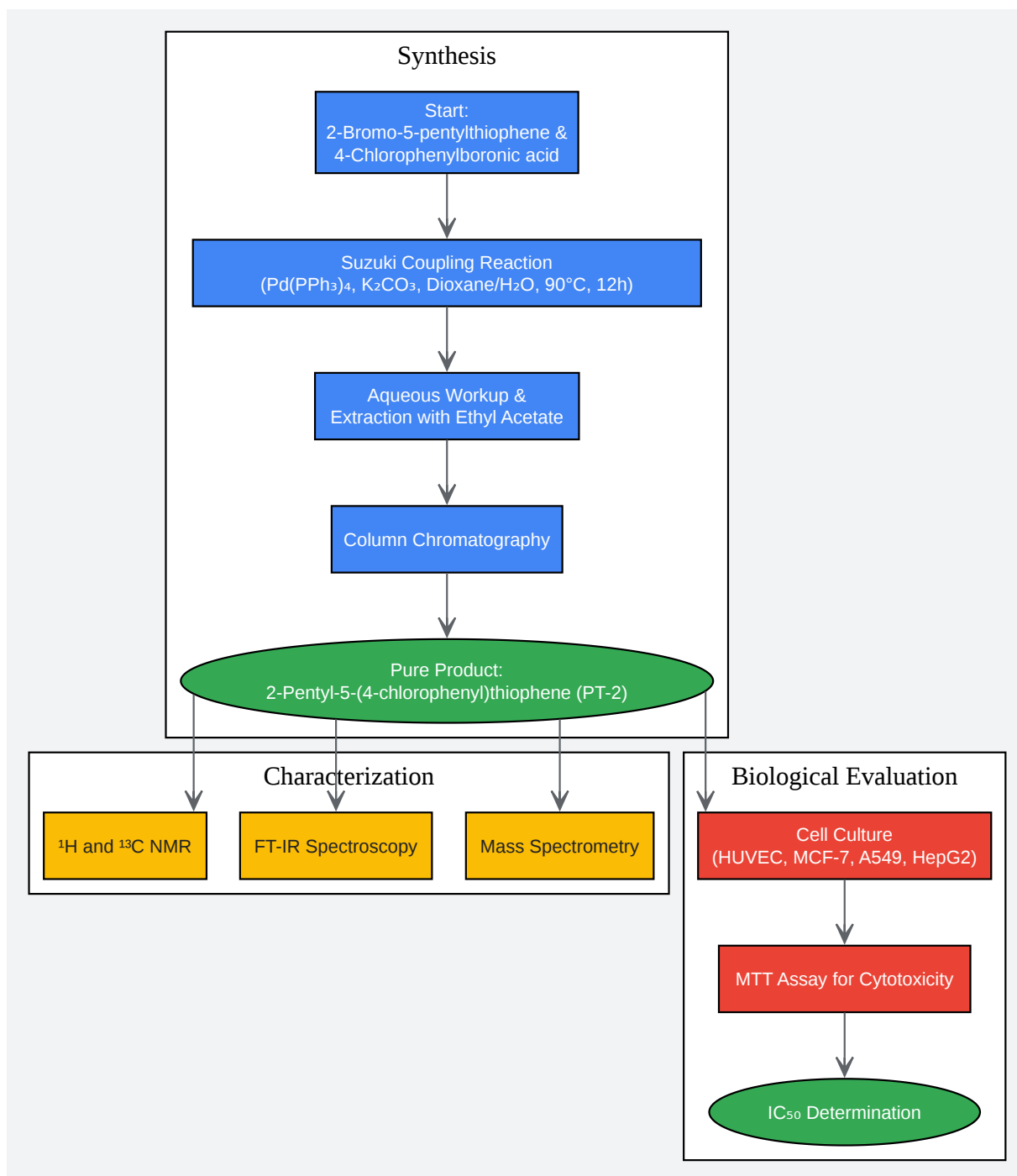
Signaling Pathway Diagram



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Caption: Inhibition of the VEGFR-2 signaling pathway by a **2-pentylthiophene** derivative (PT-2).

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis and evaluation of **2-pentylthiophene** derivatives.

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